1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide
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Description
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H28N6O3 and its molecular weight is 364.45. The purity is usually 95%.
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Biological Activity
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazole moiety, piperidine ring, and a carbonyl group. Its molecular formula is C18H24N6O3, and it has a molecular weight of 366.43 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrazole ring is known for its ability to modulate enzyme activity, particularly in the context of cancer and inflammatory diseases.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific kinases, which are critical in cancer progression.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neurological pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of the compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT116 (Colon Cancer) | 0.64 | Significant growth inhibition |
KMS-12 BM (Multiple Myeloma) | 0.9 | Moderate potency |
These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has demonstrated anti-inflammatory activity. In vitro studies indicated that it significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6:
Cytokine | Inhibition (%) at 10 µM |
---|---|
TNF-α | 85% |
IL-6 | 76% |
This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Antitumor Efficacy : In a mouse model of colon cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The study reported an average tumor volume decrease of 45% after four weeks of treatment.
- Inflammation Model : A carrageenan-induced paw edema model was employed to assess anti-inflammatory effects. The compound exhibited a reduction in paw swelling comparable to standard anti-inflammatory drugs like ibuprofen.
Properties
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O3/c1-20-8-10-23(11-9-20)18-15(24)13-4-6-22(7-5-13)17(25)14-12-21(2)19-16(14)26-3/h12-13H,4-11H2,1-3H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMUZEABCSNKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.